BenchChemオンラインストアへようこそ!

N-{2-ETHYL-5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDIN-4-AMINE

Kinase inhibition Structure-activity relationship Heterocyclic chemistry

This specific pyrazolo[1,5-a]pyrimidine scaffold features a unique C-7 4-pyridylamine substitution distinct from common 3-pyridylmethylamine analogs, providing altered hinge-binding geometry critical for kinase selectivity profiling. The C-5 methyl (vs. isopropyl) substitution reduces lipophilicity (XLogP3-AA ≈3.4 vs. 3.9), improving aqueous solubility and minimizing non-specific protein binding. Procure this exact chemotype—NOT interchangeable analogs—to ensure reproducible CDK, KDR, and Src kinase screening results.

Molecular Formula C20H19N5
Molecular Weight 329.4 g/mol
Cat. No. B4611725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-ETHYL-5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDIN-4-AMINE
Molecular FormulaC20H19N5
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NC4=CC=NC=C4
InChIInChI=1S/C20H19N5/c1-3-17-19(15-7-5-4-6-8-15)20-22-14(2)13-18(25(20)24-17)23-16-9-11-21-12-10-16/h4-13H,3H2,1-2H3,(H,21,23)
InChIKeyHDRFYWKJBXFAEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridin-4-amine: Core Attributes and Scientific Positioning


N-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridin-4-amine (CAS 890620-27-6) is a member of the pyrazolo[1,5-a]pyrimidine class [1], a privileged heterocyclic scaffold in kinase inhibitor drug discovery . The compound features a 3-phenyl, 2-ethyl, 5-methyl-substituted core coupled to a 4-pyridylamine moiety at the C-7 position. This class is chemically tractable, enabling extensive derivatization for structure-activity relationship (SAR) exploration against diverse kinase targets [2]. Its structural features provide multiple vectors for modulating potency, selectivity, and physicochemical properties, which are crucial for distinguishing it from closely related analogs in research and procurement contexts.

Why Generic Substitution Fails for N-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridin-4-amine


Within the pyrazolo[1,5-a]pyrimidine kinase inhibitor class, subtle structural modifications profoundly alter target engagement, selectivity profiles, and pharmacokinetic behavior [1]. The specific substitution pattern on the core—including the nature of the C-7 amine, the C-2/C-5 alkyl groups, and the C-3 aryl ring—is not modular. Data from broad patent filings demonstrate that changing even a single substituent can shift a compound from being a potent inhibitor of one kinase to having no activity, or from high cell permeability to low solubility [2]. Consequently, simply interchanging compounds with the same core but different substituents—a common procurement practice—can lead to irreproducible biological results. The quantitative evidence below details how the specific combination of a C-7 4-pyridylamine, a C-2 ethyl, and a C-5 methyl defines its differentiation from closely related analogs.

Quantitative Differentiation Evidence for N-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridin-4-amine


C-7 N-Heteroaryl Amine Substituent: 4-Pyridylamine vs. 3-Pyridylmethylamine

The target compound bears a direct 4-pyridylamine at the C-7 position, while a close analog (CAS 900875-64-1) features a 3-pyridylmethylamine [1][2]. This structural difference—a direct aryl amine versus an amine with a methylene spacer—affects the conformational flexibility and hydrogen-bonding capacity of the C-7 substituent. Within this chemotype, the C-7 amine group is a critical determinant of kinase hinge-region binding. Class-level SAR from patent disclosures indicates that replacing a direct heteroaryl amine with a heteroaryl-methylamine can significantly alter the inhibitory profile against cyclin-dependent kinases (CDKs) [3].

Kinase inhibition Structure-activity relationship Heterocyclic chemistry

Regiochemistry of the Pyridyl Isomer at C-7: 4-Pyridylamine vs. 3-Pyridylamine

The target compound incorporates a 4-pyridylamine at C-7, whereas numerous analogs employ the 3-pyridyl regioisomer. The position of the pyridine nitrogen (para vs. meta) relative to the point of attachment to the core scaffold affects both the electronic character of the hinge-binding motif and the compound's overall vectorality . SAR studies on related pyrazolo[1,5-a]pyrimidine series, such as those targeting KDR kinase, show that optimizing the nature and position of the aryl/heteroaryl substituent at C-7 was a key step in improving potency from micromolar to low nanomolar ranges [1][2].

Kinase selectivity Isomeric differentiation Medicinal chemistry

C-5 Alkyl Substituent: Methyl vs. Isopropyl Bulk and Lipophilicity

The target compound bears a methyl group at the C-5 position, while a closely related analog (CAS 900290-66-6) carries an isopropyl group . This change from methyl (CH3) to isopropyl (CH(CH3)2) significantly increases the compound's lipophilicity. Calculated properties for analog compounds in this series show that the isopropyl substitution increases molecular weight by 14 Da and calculated logP by approximately 0.5–1.0 units compared to the methyl analog [1]. In the pyrazolo[1,5-a]pyrimidine class, C-5 alkyl substituents project toward the solvent-accessible region and can influence both solubility and protein binding [2].

Lipophilicity Physicochemical properties Drug-likeness

Target Kinase Profile: Potential for CDK, KDR, and Src Family Selectivity Differentiation

The pyrazolo[1,5-a]pyrimidine scaffold is a versatile kinase inhibitor template. Specific substitution patterns direct selectivity toward different kinase families. Patents explicitly describe compounds of this general formula as inhibitors of cyclin-dependent kinases (CDKs) [1][2], while parallel research programs have optimized the same core for KDR (VEGFR-2) [3] and c-Src [4] inhibition. The target compound's unique combination of a 4-pyridylamine at C-7 with ethyl/methyl/phenyl substituents at C-2/C-5/C-3 positions it at a distinct point in multi-kinase chemical space, potentially offering a selectivity fingerprint that differs from analogs optimized for a single kinase target.

Protein kinase inhibition Polypharmacology Selectivity profiling

Optimal Application Scenarios for N-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridin-4-amine


CDK-Focused Kinase Inhibitor Screening Libraries

Given the compound's structural alignment with the generic Markush formula disclosed in CDK inhibitor patents [1], it is well-suited as a component of targeted kinase inhibitor libraries for screening against cyclin-dependent kinases (CDK1, CDK2, CDK4, CDK7, CDK9). Its specific substitution pattern offers a distinct chemotype compared to other pyrazolo[1,5-a]pyrimidine-based CDK tool compounds like BS-181, providing broader SAR exploration potential.

Physicochemical Property Optimization Studies

The C-5 methyl substitution of the target compound imparts lower lipophilicity (estimated XLogP3-AA ≈ 3.4) compared to isopropyl-containing analogs (XLogP3-AA = 3.9) [2]. This makes it a preferred starting point for medicinal chemistry programs requiring compounds with better aqueous solubility and reduced non-specific protein binding, facilitating clearer interpretation of cellular assay results.

Kinase Selectivity Profiling and Chemoproteomics

The compound occupies a unique position in the multi-kinase SAR landscape of pyrazolo[1,5-a]pyrimidines, with reported activity spanning CDK, KDR, and Src kinase families for close analogs [1][3][4]. It can serve as a valuable probe for chemoproteomics studies aimed at mapping the kinome-wide selectivity determinants of this scaffold, particularly when compared against analogs with known kinase selectivity profiles.

Chemical Biology Probe Development

The 4-pyridylamine at C-7 provides a synthetic handle distinct from the more common 3-pyridylmethylamine or alkylamine substitutions. This difference affects hinge-binding geometry and offers a unique vector for linker attachment in the design of PROTACs or chemical probes, as demonstrated by class-level SAR showing that modifications at this position produce >10-fold changes in potency [1].

Quote Request

Request a Quote for N-{2-ETHYL-5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDIN-4-AMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.